molecular formula C22H23O4P B14710417 Bis(2,6-dimethylphenyl) phenyl phosphate CAS No. 23666-93-5

Bis(2,6-dimethylphenyl) phenyl phosphate

Cat. No.: B14710417
CAS No.: 23666-93-5
M. Wt: 382.4 g/mol
InChI Key: NRHMSJGIJYQISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2,6-dimethylphenyl) phenyl phosphate: is an organophosphate compound with the molecular formula C20H19O4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two 2,6-dimethylphenyl groups and one phenyl group attached to a phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,6-dimethylphenyl) phenyl phosphate typically involves the reaction of 2,6-dimethylphenol with phenyl phosphorodichloridate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Bis(2,6-dimethylphenyl) phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphates, while reduction can produce phosphites .

Mechanism of Action

The mechanism of action of Bis(2,6-dimethylphenyl) phenyl phosphate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction affects the enzyme’s function and can lead to changes in metabolic pathways .

Comparison with Similar Compounds

    Triphenyl phosphate: Another organophosphate with similar applications but different structural properties.

    Bis(2,6-dimethylphenyl) phosphate: Lacks the phenyl group, leading to different reactivity and applications.

    Phenyl phosphate: Simpler structure with distinct chemical properties.

Uniqueness: Bis(2,6-dimethylphenyl) phenyl phosphate is unique due to its combination of two 2,6-dimethylphenyl groups and one phenyl group, which imparts specific chemical and physical properties. This structure makes it particularly effective as a flame retardant and stabilizer .

Properties

IUPAC Name

bis(2,6-dimethylphenyl) phenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23O4P/c1-16-10-8-11-17(2)21(16)25-27(23,24-20-14-6-5-7-15-20)26-22-18(3)12-9-13-19(22)4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHMSJGIJYQISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OP(=O)(OC2=CC=CC=C2)OC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23O4P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066921
Record name Bis(2,6-dimethylphenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23666-93-5
Record name Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23666-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2,6-dimethylphenyl) phenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8066921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.